(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a fused ring system. The benzofuran moiety would contribute to the aromaticity of the molecule, and the methoxy and benzoate groups would likely have an impact on the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its degree of crystallinity, melting point, boiling point, solubility, and stability under various conditions would need to be determined experimentally .Scientific Research Applications
Synthesis and Reactivity of Complex Organic Compounds
Cyclopentadienyl Molybdenum(II/VI) N-Heterocyclic Carbene Complexes : This study discusses the synthesis, structure, and reactivity of a series of N-heterocyclic carbene (NHC) complexes involving molybdenum. The reactivity under oxidative conditions was investigated, highlighting their potential as catalysts in olefin epoxidation reactions, showcasing the versatility of complex organic compounds in catalytic applications (Li et al., 2010).
Synthesis of Benzocyclobutadiene Trimers : This research outlines the nickel-catalyzed oligomerization of trans-1,2-dibromobenzocyclobutene forming cyclic dimers and trimers. The study provides insights into the formation of complex cyclic structures, which might be relevant to understanding the synthesis pathways of similarly complex molecules like "(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate" (Kuwatani et al., 2001).
Synthesis of Novel Octahydro-1, 5-imino-3-benzazocin-4, 7, 10-trione Derivatives : This study explores the synthesis of complex organic derivatives as models for saframycins, indicating the potential pharmaceutical applications of complex organic syntheses. Such methodologies may be applicable to the synthesis or modification of the compound (Saito et al., 1997).
Antimicrobial Activity of Complex Organic Compounds : Research on the synthesis and antimicrobial activity of complex organic derivatives, such as (Z)-2-((5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino) acid and its derivatives, demonstrates the potential biomedical applications of such compounds. This highlights the relevance of studying the properties and applications of complex molecules like "this compound" (PansareDattatraya & Devan, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Future research on this compound could involve determining its exact physical and chemical properties, studying its reactivity, and investigating any potential biological activity. This could involve a range of experimental techniques, including spectroscopy, crystallography, and biological assays .
Properties
IUPAC Name |
[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 3,4-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O9/c1-30-19-9-6-16(13-21(19)31-2)27(29)35-17-7-8-18-20(14-17)36-22(25(18)28)10-15-11-23(32-3)26(34-5)24(12-15)33-4/h6-14H,1-5H3/b22-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPHEGKYIIHTIM-YVNNLAQVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=C(C(=C4)OC)OC)OC)O3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=C(C(=C4)OC)OC)OC)/O3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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